molecular formula C6H13NaO9P B162707 Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate CAS No. 54010-71-8

Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate

Cat. No.: B162707
CAS No.: 54010-71-8
M. Wt: 283.13 g/mol
InChI Key: TZQUTLWZPHPOSF-BTVCFUMJSA-N
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Description

D-Glucose 6-phosphate disodium salt: is a disodium salt form of D-Glucose 6-phosphate, a common form of glucose within cells. It plays a crucial role in cellular metabolism, participating in two major metabolic pathways: glycolysis and the pentose phosphate pathway. This compound can also be converted to glycogen or starch for storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucose 6-phosphate disodium salt can be synthesized by phosphorylating D-Glucose using hexokinase or glucokinase enzymes. The reaction involves the transfer of a phosphate group from adenosine triphosphate to the sixth carbon of D-Glucose, forming D-Glucose 6-phosphate. The disodium salt form is then obtained by neutralizing the phosphate group with sodium hydroxide .

Industrial Production Methods: Industrial production of D-Glucose 6-phosphate disodium salt typically involves enzymatic synthesis using immobilized enzymes to enhance yield and efficiency. The process is carried out under controlled pH and temperature conditions to ensure optimal enzyme activity and product stability .

Chemical Reactions Analysis

Types of Reactions: D-Glucose 6-phosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Glucose 6-phosphate disodium salt is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms, particularly those involving hexokinase and glucose-6-phosphatase .

Biology: In cellular biology, it is used to investigate metabolic pathways, such as glycolysis and the pentose phosphate pathway. It serves as a key intermediate in the study of carbohydrate metabolism .

Medicine: Clinically, it is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency and other metabolic disorders. It also has potential therapeutic applications in managing conditions related to glucose metabolism .

Industry: In the food industry, it is used as a food additive and preservative due to its role in carbohydrate metabolism. It is also employed in the production of biofuels and bioplastics .

Comparison with Similar Compounds

Uniqueness: D-Glucose 6-phosphate disodium salt is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This dual functionality makes it a critical intermediate in cellular metabolism, providing both energy and biosynthetic precursors .

Properties

CAS No.

54010-71-8

Molecular Formula

C6H13NaO9P

Molecular Weight

283.13 g/mol

IUPAC Name

disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/t3-,4+,5+,6+;/m0./s1

InChI Key

TZQUTLWZPHPOSF-BTVCFUMJSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.[Na]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na]

Key on ui other cas no.

54010-71-8

physical_description

White crystalline solid;  [Sigma-Aldrich MSDS]

Related CAS

3671-99-6
112898-35-8
54010-71-8

Synonyms

G6P; Sodium Glucose-6-Phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Reactant of Route 2
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Reactant of Route 3
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Reactant of Route 4
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Reactant of Route 5
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Reactant of Route 6
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Customer
Q & A

Q1: How does the presence of G-6-P impact bacterial activity in estuarine systems?

A1: Research suggests that G-6-P serves as a readily available phosphorus source for bacteria in estuarine environments. Experiments utilizing G-6-P in a plug-flow microcosm revealed its near-complete utilization by bacteria within a short timeframe (3 days). This uptake led to a corresponding increase in dissolved inorganic phosphorus (DIP) concentrations in the water column. [] This suggests that labile organic phosphorus compounds like G-6-P can be quickly metabolized by bacteria, releasing inorganic phosphorus back into the system.

Q2: Does the addition of G-6-P to estuarine systems overwhelm the buffering capacity of suspended particulate matter (SPM)?

A2: Unlike more refractory phosphorus compounds like phytic acid, the addition of G-6-P to both ultra-pure water and river water resulted in a significantly lower buffering capacity of the SPM. [] This implies that while SPM can effectively buffer against additions of certain phosphorus forms, its ability to mitigate the impacts of labile organic phosphorus additions like G-6-P is limited. Consequently, additions of G-6-P to estuarine systems may lead to more pronounced and rapid changes in phosphorus dynamics compared to less bioavailable forms.

Q3: What analytical methods were used to determine the concentration of G-6-P and its transformation products in these studies?

A3: The research employed segmented flow analysis (SFA) to quantify both inorganic and organic phosphorus species in water samples. [, ] This automated technique offers high sensitivity and precision for determining phosphorus concentrations in natural waters. To distinguish between organic and inorganic forms, autoclaving was implemented to convert organic phosphorus to DIP, allowing for the calculation of DOP by difference. Notably, the researchers optimized the autoclaving procedure to ensure high recoveries of various organic phosphorus compounds, including G-6-P, exceeding 90% recovery. [] This rigorous approach ensured accurate quantification of G-6-P and its transformation products throughout the experiments.

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